molecular formula C19H16N2O6 B4108541 2-[(cyclohexylcarbonyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[(cyclohexylcarbonyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B4108541
M. Wt: 368.3 g/mol
InChI Key: UFEDDDUKZWGHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(cyclohexylcarbonyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of CNQX, which is an abbreviation for its full chemical name. CNQX is a potent antagonist of glutamate receptors, which are important for the regulation of synaptic transmission in the central nervous system.

Mechanism of Action

CNQX acts as a competitive antagonist of the ionotropic glutamate receptors, which are divided into three subtypes: NMDA, AMPA, and kainate receptors. CNQX specifically targets the AMPA and kainate receptors, which are responsible for the majority of fast excitatory synaptic transmission in the brain. By blocking the activity of these receptors, CNQX reduces the influx of calcium ions into the postsynaptic neuron, thereby preventing the generation of an action potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CNQX depend on the specific experimental conditions and the brain region being studied. In general, CNQX has been shown to reduce the amplitude and duration of excitatory postsynaptic potentials (EPSPs), which are the electrical signals generated by the activation of glutamate receptors. This reduction in synaptic transmission can lead to a decrease in neuronal excitability and a disruption of network activity. CNQX has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases, such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNQX in lab experiments is its high potency and specificity for the AMPA and kainate receptors. This allows for precise manipulation of glutamate receptor activity without affecting other neurotransmitter systems. However, CNQX also has some limitations, such as its potential off-target effects on other ion channels and receptors. Additionally, the use of CNQX in vivo can be complicated by its poor solubility and rapid metabolism.

Future Directions

There are several future directions for the study of CNQX and its potential applications in scientific research. One area of interest is the development of more selective and potent glutamate receptor antagonists that can be used to study the specific roles of different receptor subtypes. Another area of research is the investigation of the neuroprotective effects of CNQX in different models of neurodegenerative diseases. Finally, the use of CNQX in combination with other pharmacological agents or genetic manipulations may provide new insights into the complex mechanisms underlying synaptic plasticity and learning and memory.

Scientific Research Applications

CNQX has been widely used in scientific research as a tool to study the role of glutamate receptors in synaptic transmission and plasticity. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of physiological processes, including learning and memory, sensory perception, and motor control. By blocking the activity of glutamate receptors, CNQX can be used to investigate the specific roles of these receptors in different physiological and pathological conditions.

properties

IUPAC Name

(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c22-17-13-8-4-7-12-15(21(25)26)10-9-14(16(12)13)18(23)20(17)27-19(24)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEDDDUKZWGHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(cyclohexylcarbonyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-[(cyclohexylcarbonyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-[(cyclohexylcarbonyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

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